molecular formula C15H15ClN4O3 B2619678 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034475-52-8

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2619678
CAS No.: 2034475-52-8
M. Wt: 334.76
InChI Key: VMNBGWSOFSYQEJ-UHFFFAOYSA-N
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Description

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, a piperidine ring, and a chloropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Future Directions

Piperidine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, the development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus . This suggests that “3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide” and similar compounds may have potential for future research and development in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.

    Coupling with Pyridine: The final step involves coupling the piperidine-chloropyrimidine intermediate with a pyridine derivative under conditions that promote the formation of the desired carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-12-7-17-15(18-8-12)23-13-4-2-5-19(10-13)14(21)11-3-1-6-20(22)9-11/h1,3,6-9,13H,2,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBGWSOFSYQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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